molecular formula C11H18N5O5P B12598285 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- CAS No. 643028-95-9

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-

Cat. No.: B12598285
CAS No.: 643028-95-9
M. Wt: 331.27 g/mol
InChI Key: ZJJCHJPFWDFCRS-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is a chemical compound characterized by its unique structure, which includes a phosphonic acid group and a purine derivative

Preparation Methods

The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves several steps. One common method includes the reaction of a purine derivative with a phosphonate ester under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying cellular processes due to its structural similarity to natural nucleotidesAdditionally, it is used in the industry for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to the disruption of viral replication or other cellular processes, making it a valuable compound in antiviral research .

Comparison with Similar Compounds

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- can be compared with similar compounds such as adefovir and tenofovir. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- lies in its specific combination of a purine derivative and a phosphonic acid group, which imparts distinct chemical and biological properties .

Properties

CAS No.

643028-95-9

Molecular Formula

C11H18N5O5P

Molecular Weight

331.27 g/mol

IUPAC Name

[3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid

InChI

InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19)

InChI Key

ZJJCHJPFWDFCRS-UHFFFAOYSA-N

Canonical SMILES

COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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